3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the "target compound") belongs to the purine-2,6-dione class, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:
- 3-Butyl substituent: A linear alkyl chain at position 3, contributing to hydrophobicity.
- 7-(3-Methylbutyl) substituent: A branched alkyl chain at position 7, enhancing steric bulk and lipophilicity.
The molecular formula is hypothesized as C₁₃H₁₉ClN₄O₂ (based on analogous compounds in and ), with a molecular weight of ~298.77 g/mol. Its synthesis likely involves alkylation and coupling steps, similar to methods described for related purine-2,6-diones in and .
Properties
Molecular Formula |
C15H23ClN4O2 |
|---|---|
Molecular Weight |
326.82 g/mol |
IUPAC Name |
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22) |
InChI Key |
JFRPUQZLUUZJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C |
Origin of Product |
United States |
Biological Activity
3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with potential biological activities. This compound belongs to the purine class and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is , and its structure features multiple functional groups that contribute to its biological activity. The presence of a chloromethyl group is particularly noteworthy, as it may enhance reactivity and facilitate interactions with biological targets.
Biological Activity
Research on the biological activity of 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has indicated several potential effects:
Research Findings
A review of available literature reveals limited direct studies focusing solely on the biological activities of this specific compound. However, related compounds have been characterized in terms of their mechanisms of action and biological effects:
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Modulation | Inhibition of protein kinases involved in proliferation |
Case Studies
Although specific case studies on 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are scarce, related research has demonstrated the following:
- Screening for Anticancer Activity : A study screened various purine derivatives for anticancer effects using human cancer cell lines. Compounds exhibiting structural similarities to 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione showed significant cytotoxicity at micromolar concentrations .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of purine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced their efficacy against resistant strains .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physicochemical Properties
The target compound’s activity and properties are influenced by substituent positions and types. Below is a comparative table with key analogues:
Key Observations:
- Reactivity: The 8-(chloromethyl) group distinguishes it from analogues with amino () or thioether () substituents, offering a site for nucleophilic substitution or cross-linking .
- Steric Effects : The 7-(3-methylbutyl) group introduces greater steric hindrance than linear alkyl chains (e.g., 7-propyl in ), which may influence binding to enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
